molecular formula C9H16N2O B14462375 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane CAS No. 65972-75-0

1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane

Cat. No.: B14462375
CAS No.: 65972-75-0
M. Wt: 168.24 g/mol
InChI Key: BLLGNFPOFYJWTH-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is a heterocyclic compound that features both an oxazole and an azepane ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azepane ring is a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from imidazolidinones. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and subsequently cleaved to yield enantiomerically pure amino diols .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

    Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.

    Ring-Opening: Various nucleophiles like carboxylates, amines, and thiols.

Major Products:

    Oxidation: Oxazoles.

    Substitution: Aryl-substituted oxazoles.

    Ring-Opening: Amino diols and other functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, oxazole derivatives have been shown to target enzymes like thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is unique due to its combination of oxazole and azepane rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse functionalization and application in various fields.

Properties

CAS No.

65972-75-0

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(azepan-1-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H16N2O/c1-2-4-7-11(6-3-1)9-10-5-8-12-9/h1-8H2

InChI Key

BLLGNFPOFYJWTH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NCCO2

Origin of Product

United States

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